molecular formula C21H29NO4 B11078777 Cyclohexane-1,3-dione, 2-[1-[2-(3,4-diethoxyphenyl)ethylamino]propylidene]-

Cyclohexane-1,3-dione, 2-[1-[2-(3,4-diethoxyphenyl)ethylamino]propylidene]-

Cat. No.: B11078777
M. Wt: 359.5 g/mol
InChI Key: NPGMLIICJBXOGW-UHFFFAOYSA-N
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Description

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PROPYLIDENE}-1,3-CYCLOHEXANEDIONE is an organic compound with the molecular formula C21H29NO4. This compound is known for its unique structure, which includes a cyclohexanedione core substituted with a diethoxyphenethylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PROPYLIDENE}-1,3-CYCLOHEXANEDIONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-diethoxyphenethylamine and cyclohexane-1,3-dione.

    Formation of Intermediate: The 3,4-diethoxyphenethylamine is reacted with an appropriate aldehyde or ketone to form an intermediate Schiff base.

    Cyclization: The intermediate is then subjected to cyclization conditions, often involving acidic or basic catalysts, to form the final product, 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PROPYLIDENE}-1,3-CYCLOHEXANEDIONE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PROPYLIDENE}-1,3-CYCLOHEXANEDIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PROPYLIDENE}-1,3-CYCLOHEXANEDIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PROPYLIDENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]PROPYLIDENE}-1,3-CYCLOHEXANEDIONE
  • 2-{1-[(3,4-DIHYDROXYPHENETHYL)AMINO]PROPYLIDENE}-1,3-CYCLOHEXANEDIONE

Uniqueness

2-{1-[(3,4-DIETHOXYPHENETHYL)AMINO]PROPYLIDENE}-1,3-CYCLOHEXANEDIONE is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methoxy or hydroxy groups.

Properties

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

2-[N-[2-(3,4-diethoxyphenyl)ethyl]-C-ethylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C21H29NO4/c1-4-16(21-17(23)8-7-9-18(21)24)22-13-12-15-10-11-19(25-5-2)20(14-15)26-6-3/h10-11,14,23H,4-9,12-13H2,1-3H3

InChI Key

NPGMLIICJBXOGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCC1=CC(=C(C=C1)OCC)OCC)C2=C(CCCC2=O)O

Origin of Product

United States

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